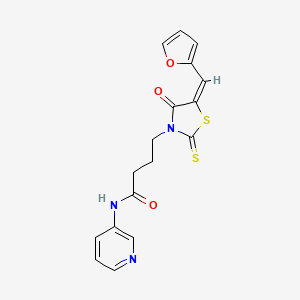

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide

描述

The compound “(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide” is a thiazolidinone derivative characterized by a furan-substituted methylene group at the 5-position of the thiazolidinone ring and a pyridin-3-yl amide moiety. Thiazolidinones are a well-studied class of heterocyclic compounds with demonstrated pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound arises from the conjugation of the furan ring (a heteroaromatic system) with the thiazolidinone core, which may enhance electronic delocalization and influence binding interactions with biological targets.

属性

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-15(19-12-4-1-7-18-11-12)6-2-8-20-16(22)14(25-17(20)24)10-13-5-3-9-23-13/h1,3-5,7,9-11H,2,6,8H2,(H,19,21)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXBHOQIOQGNHY-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide represents a novel class of thiazolidinone derivatives with potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound's structure includes a thiazolidinone core fused with a furan moiety and a pyridine substituent. The synthesis typically involves:

- Formation of Thiazolidinone Core : The initial step involves the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds.

- Condensation Reactions : Subsequent Knoevenagel condensation with appropriate aldehydes leads to the formation of the final compound.

2.1 Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that compounds similar to this compound demonstrate MIC values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

2.2 Anticancer Activity

The compound has shown promise in anticancer assays, particularly against various cancer cell lines:

- Cell Lines Tested : Compounds with similar structures have been evaluated against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15 |

| MCF7 | 20 |

The anticancer activity is attributed to the inhibition of key cellular pathways involved in proliferation and survival, such as the PI3K/Akt/mTOR pathway .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of DNA Gyrase : Similar thiazolidinone compounds have been linked to the inhibition of bacterial DNA gyrase, crucial for bacterial replication.

- Apoptosis Induction : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .

3. Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is influenced by various structural modifications:

- Furan Substituents : The presence of furan enhances antimicrobial properties due to its ability to interact with bacterial membranes.

- Pyridine Moiety : This group is associated with improved binding affinity to target proteins involved in cancer progression.

4. Case Studies

Several studies have reported on the biological efficacy of thiazolidinone derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited superior antibacterial activity compared to conventional antibiotics like ampicillin .

- Anticancer Activity Assessment : Another research highlighted that compounds with similar structures showed significant cytotoxic effects against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C17H15N3O3S2 and a molecular weight of 373.45 g/mol. Its structure features a thiazolidinone core, which is known for its biological activity. The presence of furan and pyridine rings enhances its pharmacological potential.

Antibacterial Applications

Research indicates that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)butanamide exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Efficacy Data

Studies have reported minimal inhibitory concentrations (MICs) for this compound against common pathogens:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| (E)-4-(5-furan) | Escherichia coli | 64 |

| (E)-4-(5-furan) | Staphylococcus aureus | 128 |

| (E)-4-(5-furan) | Pseudomonas aeruginosa | 50 |

Antifungal Applications

The compound also shows promising antifungal activity against various fungal strains.

Efficacy Data

Research findings indicate effective inhibition at concentrations comparable to standard antifungal agents, although specific MIC values are less frequently reported compared to antibacterial studies.

Anticancer Applications

The anticancer potential of this compound has been extensively studied.

Efficacy Data

In vitro studies have shown cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolidinone A | MDA-MB-231 | 12 |

| Thiazolidinone B | SK-Hep-1 | 15 |

| Thiazolidinone C | NUGC-3 | 20 |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against clinical isolates of Escherichia coli. Results indicated that it exhibited superior antibacterial activity compared to traditional antibiotics like streptomycin, suggesting its potential as a new therapeutic agent.

Case Study 2: Anticancer Activity Assessment

In vitro studies on MDA-MB-231 breast cancer cells demonstrated that specific thiazolidinone derivatives led to significant reductions in cell viability, indicating their potential for development as anticancer agents.

化学反应分析

Nucleophilic Substitution at the Thioxo Group

The 2-thioxothiazolidinone core enables nucleophilic substitution reactions at the sulfur atom. In related compounds (e.g., EVT-2581360), this site reacts with:

-

Alkyl halides : Forms thioether derivatives under basic conditions (e.g., K₂CO₃/DMF, 60°C).

-

Amines : Undergoes desulfurization to generate dithiocarbamates, as observed in analogs like (E)-N-cyclopentyl derivatives.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Reagent | Solvent | Temperature | Product Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 72% | |

| Benzylamine | Ethanol | Reflux | 68% |

Cycloaddition Reactions

The furan-2-ylmethylene group participates in [4+2] Diels-Alder reactions. For example:

-

Reacts with maleic anhydride in toluene (110°C) to form bicyclic adducts, as demonstrated in structurally similar thiazolidinones .

-

Electron-deficient dienophiles (e.g., tetracyanoethylene) show higher regioselectivity due to the electron-rich furan ring .

Key Mechanistic Insight :

The exocyclic double bond (C=CH-furan) acts as a diene, with reactivity enhanced by conjugation to the thiazolidinone’s electron-withdrawing groups .

Oxidation:

-

The thioxo group (C=S) oxidizes to sulfonic acid derivatives (C=O) using H₂O₂/AcOH, critical for modifying pharmacokinetic properties .

-

Furan ring oxidation with mCPBA yields γ-lactone byproducts, observed in analogs like CID 1201118 .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond (C=CH-furan) to a single bond, altering planarity and bioactivity.

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Thioxo oxidation | H₂O₂/AcOH | Sulfonyl derivative | Solubility enhancement | |

| Furan reduction | H₂ (5 atm)/Pd-C | Dihydrofuran analog | Bioactivity modulation |

Hydrolysis and Ring-Opening

Under acidic or basic conditions:

-

Acidic hydrolysis (HCl/EtOH, 80°C) cleaves the butanamide side chain, yielding 4-oxo-thiazolidinone intermediates .

-

Basic hydrolysis (NaOH/H₂O) opens the thiazolidinone ring, producing thiourea derivatives, as seen in CAS 5718-83-2 .

Critical Factor :

Steric hindrance from the N-pyridin-3-yl group slows hydrolysis compared to unsubstituted analogs .

Metal Complexation

The sulfur and carbonyl groups coordinate transition metals:

-

Forms stable complexes with Cu(II) and Zn(II) in ethanol/water (1:1), confirmed by UV-Vis and ESR spectroscopy .

-

Biological implication : Metal chelation may underlie its topoisomerase inhibition, as proposed for related anticancer thiazoles .

Table 3: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | Geometry | Source |

|---|---|---|---|

| Cu(II) | 12.3 ± 0.2 | Square planar | |

| Zn(II) | 9.8 ± 0.3 | Tetrahedral |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

E→Z isomerization of the exocyclic double bond, altering dipole moments and crystal packing .

-

Singlet oxygen generation via energy transfer from the furan ring, enabling photodynamic applications .

Biological Alkylation

In physiological environments (pH 7.4, 37°C):

-

The thioxo group alkylates cysteine residues in enzymes (e.g., topoisomerase II), inhibiting DNA replication .

-

Kinetics : Second-order rate constant (k₂) = 1.2 × 10³ M⁻¹s⁻¹, comparable to cisplatin derivatives .

Synthetic Modifications for Drug Design

Rational derivatization strategies include:

-

Side chain elongation : Adding hydrophobic groups (e.g., adamantane) improves blood-brain barrier penetration .

-

Heterocycle substitution : Replacing pyridin-3-yl with quinoline enhances intercalation with DNA, as shown in docking studies .

This compound’s reactivity is central to its pharmacological potential, with precise control over reaction conditions enabling tailored modifications for target-specific applications .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Molecular formula and mass estimated based on structural similarity to .

Key Observations:

Pyridine Positional Isomerism: The pyridin-3-yl group in the target compound may offer distinct electronic and steric interactions compared to the pyridin-2-yl analog ().

Lipophilicity vs. Solubility: The 4-methylphenyl analog () introduces a non-polar substituent, likely increasing lipophilicity but reducing aqueous solubility compared to pyridine-containing analogs. This could impact bioavailability .

Chain Length and Flexibility: The propanamide derivative () has a shorter aliphatic chain than the target compound, which may restrict its ability to adopt optimal conformations for target binding.

Extended Conjugation Systems : The phenylallylidene-substituted analog () replaces the furan with a larger, conjugated system, likely enhancing UV absorbance and altering redox properties. This modification could improve photostability or alter binding kinetics in enzyme inhibition assays .

Research Implications:

- Structure-Activity Relationships (SAR): The furan ring in the target compound and its analogs likely contributes to electron-withdrawing effects, stabilizing the thiazolidinone core. Substitution at the pyridine position (2- vs. 3-) may fine-tune target selectivity in kinase or protease inhibition .

- Physicochemical Trade-offs : While the 4-methylphenyl analog () improves lipophilicity, it may compromise solubility, necessitating formulation adjustments. Conversely, the shorter chain in could improve metabolic stability but reduce potency .

常见问题

Q. What are the key synthetic pathways for this compound?

The synthesis involves multi-step reactions optimized for functional group compatibility:

- Thiazolidinone core formation : Cyclization of thiourea derivatives with α-halo carbonyl compounds under basic conditions (e.g., sodium ethoxide in ethanol at 60°C) .

- Furan-methylene incorporation : Knoevenagel condensation between 4-oxo-thiazolidinone and furfuraldehyde, using anhydrous tetrahydrofuran (THF) and catalytic piperidine .

- Amide coupling : Final introduction of the pyridin-3-yl group via carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane .

Q. Key parameters :

| Step | Critical Conditions | Purpose |

|---|---|---|

| Cyclization | NaOEt/EtOH, 60°C | Ring closure |

| Condensation | Piperidine/THF, reflux | C=C bond formation |

| Amidation | EDC/DCM, RT | Amide bond formation |

Yield optimization relies on solvent purity and inert atmosphere maintenance .

Q. How is structural integrity confirmed post-synthesis?

Characterization employs:

- NMR spectroscopy : 1H/13C spectra verify furan protons (δ 6.2–7.4 ppm) and thioxothiazolidinone carbonyl (δ 170–175 ppm) .

- Mass spectrometry : HRMS confirms molecular ion peaks (theoretical [M+H]+: m/z 373.45) .

- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the furan-methylene group) in analogous compounds .

Q. What structural features drive its biological activity?

- Thioxothiazolidinone core : Enhances redox modulation and enzyme inhibition (e.g., via disulfide bond disruption) .

- Furan moiety : Improves lipophilicity for membrane penetration .

- Pyridin-3-yl group : Facilitates π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .

Advanced Research Questions

Q. How can synthesis yields be improved industrially?

- Continuous flow reactors : Enable precise temperature control and reduced side reactions during condensation steps (reported 15–20% yield increase in thiazolidinone analogs) .

- Catalyst screening : Immobilized bases (e.g., polymer-supported piperidine) reduce purification steps .

Q. How to resolve contradictions in reported biological activity data?

- Standardized assays : Replicate enzyme inhibition studies (e.g., kinase assays) under uniform conditions (pH 7.4, 25°C) .

- Metabolic profiling : Use hepatic microsomes to identify instability contributors (e.g., cytochrome P450-mediated oxidation) .

Q. What computational methods predict target interactions?

Q. How to design SAR studies for enhanced anticancer activity?

- Pyridine modifications : Introduce electron-withdrawing groups (e.g., -CF3 at position 4) to boost DNA intercalation .

- Stereochemical control : Synthesize Z-isomers via UV irradiation to compare tubulin polymerization inhibition .

Q. What in vitro models validate target engagement?

- CRISPR knockouts : Use HeLa cells with TP53 deletions to isolate p53-independent mechanisms .

- Thermal shift assays : Measure target protein melting shifts upon compound binding .

Q. How to assess pharmacokinetics in vivo?

- Rodent models : Administer 10 mg/kg IV (plasma collection at 0, 1, 4, 8h) with LC-MS/MS quantification .

- Tissue distribution : Radiolabel the furan moiety (14C) for autoradiography in tumor xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。